molecular formula C12H13NO3 B15187539 (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid CAS No. 86867-14-3

(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid

Cat. No.: B15187539
CAS No.: 86867-14-3
M. Wt: 219.24 g/mol
InChI Key: HUWCREVZODMUNL-BQYQJAHWSA-N
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Description

(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetic anhydride and pyridine. This reaction is carried out at elevated temperatures, around 220°C, to facilitate the formation of the desired product . Another method involves the use of sodium hydroxide in the presence of a phase transfer catalyst like Aliquat 336, which aids in the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced alcohols or amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is used as a precursor for the synthesis of nonlinear optical chromophores.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme interactions, receptor binding, and other biological processes.

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, including smart materials that respond to environmental stimuli. Its incorporation into polymers and other materials enhances their thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the compound’s conjugated system allows it to participate in electron transfer processes, further modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include (E)-3-(4-(Dimethylamino)phenyl)-2-propenoic acid and (E)-4-(4-(Dimethylamino)phenyl)-3-buten-2-one. These compounds share structural similarities but differ in their specific functional groups and overall reactivity .

Uniqueness

(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

86867-14-3

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-4-[4-(dimethylamino)phenyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-8H,1-2H3,(H,15,16)/b8-7+

InChI Key

HUWCREVZODMUNL-BQYQJAHWSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)/C=C/C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O

Origin of Product

United States

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